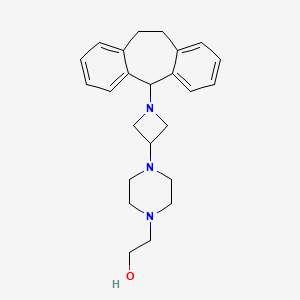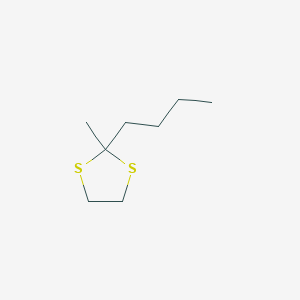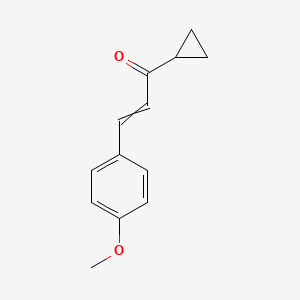
1-Cyclopropyl-3-(4-methoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-(4-methoxyphenyl)prop-2-en-1-one is an organic compound with the molecular formula C13H14O2 It is a chalcone derivative, characterized by the presence of a cyclopropyl group and a methoxyphenyl group attached to a propenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-3-(4-methoxyphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of cyclopropyl ketone with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol solvent at room temperature, followed by acidification with hydrochloric acid to obtain the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistent production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products Formed
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Brominated derivatives at the benzylic position.
Scientific Research Applications
1-Cyclopropyl-3-(4-methoxyphenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, similar chalcone derivatives have been shown to promote reactive oxygen species (ROS) accumulation, leading to apoptosis in cancer cells through the activation of the unfolded protein response (UPR) pathway in the endoplasmic reticulum .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)ethan-1-one: A related compound with a similar methoxyphenyl group but a different backbone structure.
3-(4-Methoxyphenyl)-1-phenyl-2-propen-1-one: Another chalcone derivative with a phenyl group instead of a cyclopropyl group.
3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one: A compound with a dimethylamino group instead of a cyclopropyl group.
Uniqueness
1-Cyclopropyl-3-(4-methoxyphenyl)prop-2-en-1-one is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties compared to other similar compounds. The cyclopropyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
72881-75-5 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-cyclopropyl-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C13H14O2/c1-15-12-7-2-10(3-8-12)4-9-13(14)11-5-6-11/h2-4,7-9,11H,5-6H2,1H3 |
InChI Key |
OETDGAVCXAJYJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3h-Spiro[2-benzofuran-1,3'-isochromen]-4'(1'h)-one](/img/structure/B14460158.png)
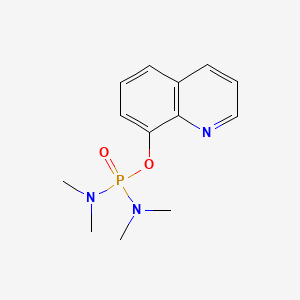
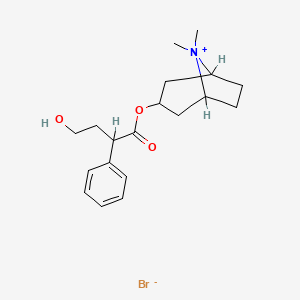
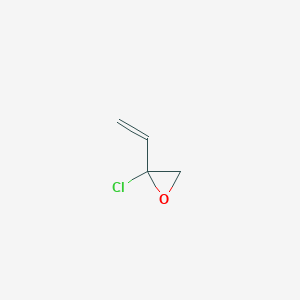
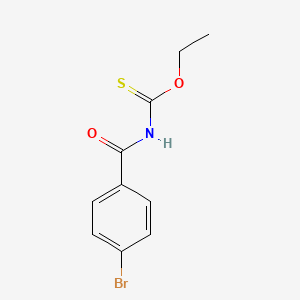
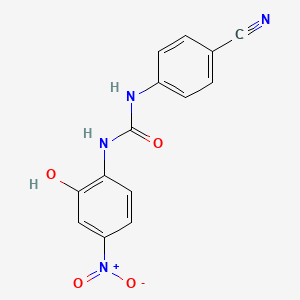
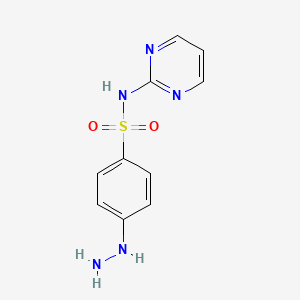
![N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide](/img/structure/B14460218.png)
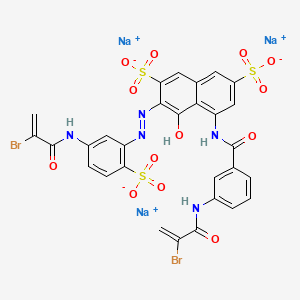
![N-Acetyl-3-(4-oxo-3-{2-[4-(phosphonomethyl)phenyl]hydrazinylidene}cyclohexa-1,5-dien-1-yl)-D-alanine](/img/structure/B14460225.png)
![[3-(4-Hydroxyphenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14460226.png)
